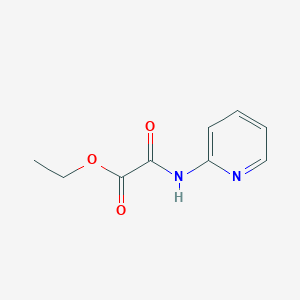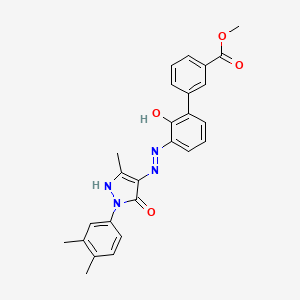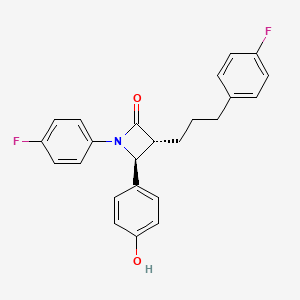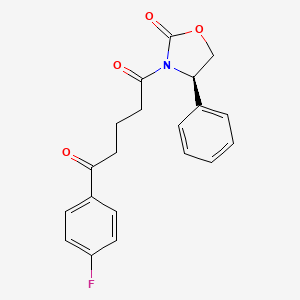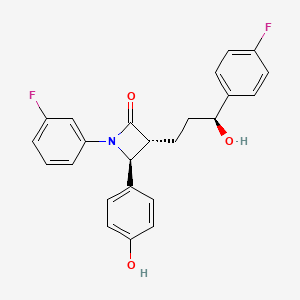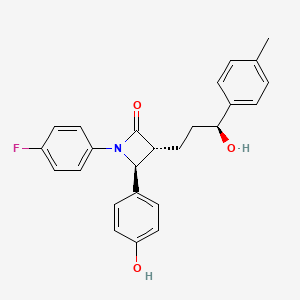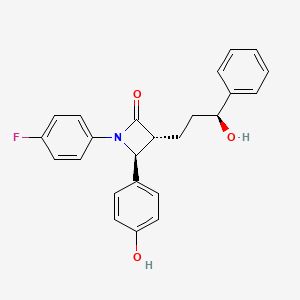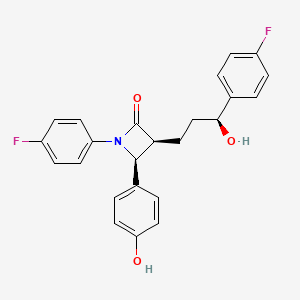
N-Desmethyl Alosetron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl Alosetron is a derivative of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor type . Alosetron is used to treat diarrhea-predominant irritable bowel syndrome (IBS) in women .
Synthesis Analysis
The synthesis of N-Desmethyl Alosetron involves an oxidative photocyclisation of N-arylenaminones to indoles . This process mirrors the Fischer indole synthesis but uses anilines in place of arylhydrazines .Molecular Structure Analysis
The molecular structure of N-Desmethyl Alosetron is similar to that of Alosetron, with the exception of a desmethyl group . The chemical formula is C16H16N4O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-Desmethyl Alosetron include an oxidative photocyclisation of N-arylenaminones to indoles . This reaction mirrors the Fischer indole synthesis but uses anilines instead of arylhydrazines .科学的研究の応用
Efficacy in Treating IBS : Alosetron, the parent compound of N-Desmethyl Alosetron, has been found effective in relieving symptoms of IBS, particularly in women with diarrhea-predominant IBS. It improves global symptoms, pain, and discomfort in non-constipated IBS female patients (Cremonini, Delgado-Aros, & Camilleri, 2003).
Impact on Bowel Urgency and Quality of Life : Studies show that Alosetron improves control of bowel urgency and overall quality of life in women with diarrhea-predominant IBS. It has also demonstrated effectiveness in managing bowel function and reducing the sensation of incomplete evacuation (Lembo et al., 2004), (Watson et al., 2001).
Safety Profile and Adverse Events : Alosetron is generally well-tolerated, but it is associated with a risk of ischemic colitis and complications of constipation. These adverse events are rare and typically reversible upon discontinuation of the medication (Chang et al., 2006).
Pharmacological Properties : Alosetron, and by extension, its metabolite N-Desmethyl Alosetron, is a potent and selective 5-HT3 receptor antagonist. This pharmacological action is central to its efficacy in treating IBS, as it influences gastrointestinal motility and sensitivity (Gunput, 1999).
作用機序
Target of Action
N-Desmethyl Alosetron primarily targets the serotonin 5-HT3 receptors . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .
Mode of Action
N-Desmethyl Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor type . The activation of these receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to irritable bowel syndrome (IBS) . By blocking these receptors, N-Desmethyl Alosetron is able to effectively control IBS .
Biochemical Pathways
The biochemical pathways affected by N-Desmethyl Alosetron primarily involve the modulation of serotonin-sensitive gastrointestinal processes . Since stimulation of 5-HT3 receptors is positively correlated with gastrointestinal motility, N-Desmethyl Alosetron’s 5-HT3 antagonism slows the movement of fecal matter through the large intestine, increasing the extent to which water is absorbed, and decreasing the moisture and volume of the remaining waste products .
Pharmacokinetics
The pharmacokinetics of N-Desmethyl Alosetron have been studied after single oral doses ranging from 0.05 mg to 16 mg in healthy men . The pharmacokinetics of N-Desmethyl Alosetron have also been evaluated in healthy women and men and in patients with IBS after repeated oral doses ranging from 1 mg twice daily to 8 mg twice daily . N-Desmethyl Alosetron is cleared by extensive metabolism by cytochrome P450 (CYP) enzymes CYP2C9, CYP3A4, and CYP1A2 .
Result of Action
The molecular and cellular effects of N-Desmethyl Alosetron’s action primarily involve the reduction of pain, abdominal discomfort, urgency, and diarrhea in patients with irritable bowel syndrome . By blocking the 5-HT3 receptors, N-Desmethyl Alosetron is able to effectively control these symptoms .
特性
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-4,5-dihydro-3H-pyrido[4,3-b]indol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-14(18-9-17-10)8-20-7-6-13-15(16(20)21)11-4-2-3-5-12(11)19-13/h2-5,9,19H,6-8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCYMYYQOKECJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
